1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol
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Overview
Description
1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C11H11ClFNO and a molecular weight of 227.66 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves multiple steps, starting with the preparation of fluoropyridine intermediates. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the allyl and prop-2-en-1-ol groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, but with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoropyridin-2-ol: Shares similar structural features but lacks the allyl and prop-2-en-1-ol groups.
3,5-Dichloro-2,4,6-trifluoropyridine: Another fluoropyridine derivative with different substituents.
Uniqueness
1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is unique due to the combination of its allyl, chloro, and fluoropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H11ClFNO |
---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
1-(2-chloro-3-fluoro-5-prop-2-enylpyridin-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11ClFNO/c1-3-5-7-6-14-11(12)10(13)9(7)8(15)4-2/h3-4,6,8,15H,1-2,5H2 |
InChI Key |
MNAJLZIGBBCQJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CN=C(C(=C1C(C=C)O)F)Cl |
Origin of Product |
United States |
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